molecular formula C19H27BO4 B8080213 Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carboxylate

Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carboxylate

Cat. No.: B8080213
M. Wt: 330.2 g/mol
InChI Key: WXMZDGPJQYCDTC-UHFFFAOYSA-N
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Description

Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carboxylate is a boronate ester featuring a cyclobutane core substituted with an ethyl carboxylate group and a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Its structure combines the steric constraints of the cyclobutane ring with the reactivity of the boronate ester, enabling applications in pharmaceutical and materials chemistry.

Properties

IUPAC Name

ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BO4/c1-6-22-16(21)19(12-7-13-19)14-8-10-15(11-9-14)20-23-17(2,3)18(4,5)24-20/h8-11H,6-7,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMZDGPJQYCDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

This method employs a one-step thermal [2 + 2] cycloaddition between in situ-generated keteniminium salts and vinyl boronates. The keteniminium intermediate forms via activation of carboxylic acid amides (e.g., N,N-dimethylpropanamide) with triflic anhydride and collidine. Subsequent reaction with vinyl pinacol boronate (Bpin) under reflux in 1,2-dichloroethane yields the cyclobutane boronic ester (Figure 1A).

Key Features:

  • Temperature : Reflux (83–85°C) for 12–16 hours.

  • Scalability : Demonstrated at gram to multigram scales (e.g., 10–50 g).

  • Diastereoselectivity : Products often form as inseparable diastereomers (e.g., 5 , 7 , 8 ), though some derivatives crystallize as single isomers (e.g., 14–16 , 20 ).

Substrate Scope and Limitations

  • Amide Compatibility : Linear aliphatic amides (e.g., N,N-dimethylpropanamide) react efficiently, while branched or aromatic amides (e.g., N,N-dimethylacetamide) fail.

  • Vinyl Boronate Variants : Substituted vinyl boronates (e.g., CH₂C(Me)-Bpin) afford cyclobutanes (17–22 ), but β,β-disubstituted derivatives lead to ketones via protodeborylation.

Representative Yields:

ProductYield (%)Purity (Diastereomeric Ratio)
5 657:1
14 58Single isomer
20 72Single isomer

Photoredox-Catalyzed Deboronative Radical Addition–Polar Cyclization

Reaction Design

This approach leverages photoredox catalysis to induce deboronative radical addition of alkylboronic esters to electron-deficient alkenes, followed by polar 4-exo-tet cyclization. The method avoids harsh conditions and enables functional group tolerance.

Mechanism:

  • Single-Electron Transfer (SET) : Oxidation of the boronate complex generates a radical.

  • Radical Addition : The radical adds to an alkene, forming a secondary radical.

  • Polar Cyclization : Reduction and halide displacement yield the cyclobutane.

Optimization and Applications

  • Catalyst : [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ under blue LED light.

  • Scope : Compatible with esters, nitriles, and aryl groups (e.g., 42–45 ).

  • Limitations : Requires stoichiometric oxidants and specialized light sources.

Photosensitized [2+2] Cycloaddition

Triplet Energy Transfer Strategy

Visible light-mediated [2+2] cycloaddition uses a photosensitizer (e.g., Mes-Acr⁺) to excite alkenes to triplet states, enabling reaction with vinyl boronates. This method is ideal for sterically hindered substrates.

Advantages:

  • Functional Group Tolerance : Compatible with esters, ethers, and heterocycles.

  • Stereochemical Control : Products retain cis-configuration due to suprafacial addition.

Case Study

Irradiation of styrenyl alkenes with vinyl Bpin under 450 nm light produces cyclobutane boronic esters in 60–85% yields.

1,2-Metalate Rearrangement of Vinylcyclopropyl Boronate Complexes

Ring Expansion Strategy

Electrophile-induced ring expansion of vinylcyclopropyl boronate complexes generates cyclobutyl boronic esters with high diastereoselectivity. The reaction proceeds via a nonclassical carbocation intermediate, followed by anti-1,2-migration.

Conditions:

  • Electrophiles : Br₂, I₂, or Proton Sources.

  • Organometallics : Grignard or organolithium reagents.

Synthetic Utility

  • Grandisol Synthesis : Applied to a concise synthesis of (±)-grandisol, a pheromone.

  • Yield Range : 50–90% with >20:1 dr.

Multi-Step Synthesis via Suzuki-Miyaura Cross-Coupling

Challenges:

  • Steric Hindrance : Bulky cyclobutane groups may reduce coupling efficiency.

  • Protecting Groups : Requires orthogonal protection of the ester and boronate functionalities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester site, forming phenol derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts for Substitution: Lewis acids like aluminum chloride, ferric chloride.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized aromatic compounds.

Scientific Research Applications

Organic Synthesis

Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carboxylate serves as a versatile intermediate in organic synthesis. Its unique structure allows for the introduction of functional groups through various chemical reactions such as:

  • Cross-Coupling Reactions: The compound can be utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Research indicates its potential in:

  • Anticancer Agents: Studies have shown that derivatives of dioxaborolane compounds exhibit cytotoxic effects against cancer cell lines.

Material Science

This compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer activity of dioxaborolane derivatives. This compound was tested against several cancer cell lines and demonstrated significant inhibition of cell proliferation compared to control groups.

Case Study 2: Cross-Coupling Efficiency

In a research article from Organic Letters, the efficiency of this compound in Suzuki coupling reactions was evaluated. The results indicated high yields and selectivity for biaryl products under optimized conditions.

Mechanism of Action

The compound’s effects are primarily mediated through its boronate ester group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in various catalytic and binding processes, influencing molecular pathways and targets.

Comparison with Similar Compounds

Methyl (1S,2S,3R)-2-Phenyl-3-(4-(Dioxaborolan-2-yl)phenyl)cyclobutane-1-carboxylate (22)

  • Structure : Differs in stereochemistry (1S,2S,3R configuration) and substituents (phenyl vs. ethyl carboxylate).
  • Synthesis : Prepared via stereoselective [2+2] photocycloaddition using methyl cinnamate and a vinylphenylboronic acid derivative. Achieved 76% yield and 96% enantiomeric excess (ee) .
  • Reactivity: The stereospecific boronate group facilitates asymmetric cross-coupling, making it superior for enantioselective synthesis compared to the non-chiral target compound.

Methyl 1-(((2S,5R)-2-Isopropyl-5-methylcyclohexyl)methyl)cyclobutane-1-carboxylate (30)

  • Structure : Contains a bulky cyclohexylmethyl substituent instead of the phenyl-boronate group.
  • Synthesis : Synthesized via photoredox-catalyzed radical addition (General Procedure A), yielding 67% .
  • Applications : The steric bulk reduces reactivity in cross-coupling but enhances stability in hydrophobic environments, making it suitable for lipid-soluble drug intermediates.

Cyclopropane and Cyclohexene Analogs

Ethyl 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate

  • Structure : Cyclopropane ring replaces cyclobutane, increasing ring strain (similarity score: 0.60) .
  • Reactivity : Higher strain enhances susceptibility to ring-opening reactions but reduces thermal stability compared to cyclobutane derivatives.

Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate

  • Structure : Cyclohexene ring introduces unsaturation (similarity score: 0.69) .
  • Applications : The conjugated double bond enables Diels-Alder reactions, broadening utility in polymer chemistry.

Substituent-Modified Boronate Esters

Ethyl 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate

  • Physical Properties : Liquid with 97% purity (CAS: 497959-39-4) .
  • Synthesis : Prepared via palladium-catalyzed coupling, emphasizing compatibility with alkenes.

4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine

  • Physical Properties : Solid (mp 118–119°C, 97% purity) .
  • Applications : The trifluoromethyl group enhances bioavailability, making it a candidate for fluorinated pharmaceuticals.

Comparative Data Tables

Table 2. Physical Properties

Compound Melting Point (°C) Purity Physical State Reference
Ethyl 1-(4-(dioxaborolan-2-yl)phenyl)cyclobutane-1-carboxylate Not reported >95% Oil
4-[2-(Dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine 118–119 97% Crystalline solid
Ethyl 2-(dioxaborolan-2-yl)cyclohex-1-enecarboxylate Not reported 97% Liquid

Commercial Availability and Pricing

  • tert-Butyl 1-[4-(dioxaborolan-2-yl)phenyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate : Priced at "G1" tier (Enamine Ltd) .
  • Ethyl 2-(dioxaborolan-2-yl)cyclohex-1-enecarboxylate : 97% purity, sold by Crysdot LLC .

Biological Activity

Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H25BO4
  • Molecular Weight : 306.20 g/mol
  • Boiling Point : Approximately 400.6 °C (predicted)

This compound is hypothesized to function through several mechanisms:

  • Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cancer signaling pathways. The dioxaborolane moiety may enhance binding to these targets.
  • Antioxidant Activity : The presence of the dioxaborolane structure suggests potential antioxidant properties that could mitigate oxidative stress in cells.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit potent anticancer effects. For example:

  • In vitro Studies : In cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), compounds with dioxaborolane groups showed IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation.
CompoundCell LineIC50 (µM)
Dioxaborolane derivative AMCF-72.5
Dioxaborolane derivative BA5493.0

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Bacterial Inhibition : Preliminary tests against various bacterial strains (e.g., E. coli and S. aureus) revealed moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Case Studies

Several case studies highlight the biological relevance of ethyl derivatives of dioxaborolanes:

  • Study on Tumor Growth Inhibition :
    • A study published in Cancer Research demonstrated that a related compound significantly reduced tumor growth in xenograft models by inhibiting key signaling pathways involved in cell proliferation and survival.
  • Antioxidant Efficacy :
    • Research published in Free Radical Biology and Medicine indicated that similar compounds could reduce reactive oxygen species (ROS) levels in human fibroblasts by up to 40%, suggesting a protective effect against oxidative damage.

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carboxylate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety. For example, in a patent procedure (EP 4,374,877 A2), intermediates like methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride are reacted with aryl boronate esters under inert nitrogen atmospheres. Key steps include:

  • Dissolving intermediates in ethyl acetate with hydrochloric acid.
  • Adding reducing agents like 5-ethyl-2-methylpyridine borane at 0°C.
  • Purification via aqueous workup (sodium hydroxide, potassium phosphate) and solvent extraction .

Q. How is the compound characterized structurally in academic research?

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are primary methods. For instance:

  • 1H-NMR (DMSO-d6) reveals distinct aromatic proton signals (δ 7.48 ppm, J = 7.9 Hz) and cyclobutane methylene resonances (δ 2.56–1.99 ppm) .
  • X-ray diffraction studies of analogous cyclobutane derivatives confirm ring strain and spatial arrangements, which influence reactivity .

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki-Miyaura cross-couplings involving this boronate ester?

Yield optimization depends on catalyst selection and reaction conditions. For example:

  • Catalysts : Bis(1,5-cyclooctadiene)nickel(0) with bulky N-heterocyclic carbene ligands improves steric tolerance, achieving 60% yield in water/toluene systems .
  • Solvent systems : 1,4-Dioxane at 60°C under CO2 pressure enhances electrophilic borylation (65% yield) .
  • Purification : Sequential washes with dipotassium hydrogen phosphate and brine reduce byproduct contamination .

Q. How do computational methods (DFT, molecular docking) predict the compound’s reactivity in drug discovery?

Density Functional Theory (DFT) calculations analyze electron density distribution, revealing nucleophilic sites (e.g., cyclobutane carboxylate oxygen). Molecular docking studies with proteins (e.g., kinases) highlight hydrogen-bonding interactions between the boronate ester and active-site residues, guiding structure-activity relationship (SAR) optimization .

Q. What experimental strategies address contradictions in reported NMR data for cyclobutane derivatives?

Discrepancies in NMR shifts (e.g., methylene proton splitting patterns) arise from solvent polarity or counterion effects. To resolve this:

  • Use standardized deuterated solvents (DMSO-d6 vs. CDCl3).
  • Compare experimental data with computational predictions (e.g., Gaussian NMR simulations) .

Q. How is the boronate ester moiety utilized in PROTAC (Proteolysis-Targeting Chimeras) design?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group serves as a linker for attaching E3 ligase ligands. For example:

  • Coupling with cereblon (CRBN)-binding thalidomide derivatives via amide bond formation.
  • Validation via Western blotting to assess target protein degradation efficiency .

Methodological Considerations

Q. What precautions are critical when handling this compound in air-sensitive reactions?

  • Inert atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes.
  • Moisture control : Pre-dry solvents (MgSO4) and reagents (molecular sieves).
  • Quenching : Neutralize excess borane reagents with aqueous NaOH to prevent exothermic side reactions .

Q. How are regioselectivity challenges managed in borylation reactions of cyclobutane derivatives?

Steric and electronic factors dictate regioselectivity. Strategies include:

  • Directing groups : Introducing transient ligands (e.g., morpholine) to guide boron placement.
  • Microwave-assisted synthesis : Enhances kinetic control, favoring para-substitution on the phenyl ring .

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